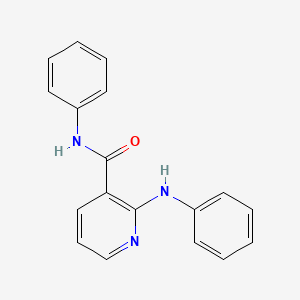![molecular formula C16H22N2O3S B4778032 methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4778032.png)
methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate
Overview
Description
Methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate, also known as PTC-209, is a small molecule inhibitor that has been found to have potential therapeutic benefits in cancer treatment. This compound has been shown to inhibit the function of BMI1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis.
Mechanism of Action
Methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate works by inhibiting the function of BMI1, a protein that plays a key role in the self-renewal of cancer stem cells. Cancer stem cells are a subpopulation of cancer cells that have the ability to self-renew and differentiate into other types of cancer cells. By inhibiting the function of BMI1, methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate can disrupt the self-renewal of cancer stem cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the number of cancer stem cells. It has also been found to have anti-metastatic effects, inhibiting the ability of cancer cells to migrate and invade other tissues.
Advantages and Limitations for Lab Experiments
One advantage of methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate is that it is a small molecule inhibitor, which makes it easier to synthesize and administer than other types of inhibitors. Another advantage is that it has been extensively studied in preclinical models, which has provided a wealth of data on its potential therapeutic benefits. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate. One area of interest is the development of combination therapies that include methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate treatment. Additionally, further preclinical studies are needed to better understand the mechanisms of action of methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate and to optimize its dosing and administration. Finally, clinical trials are needed to determine the safety and efficacy of methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate in humans.
Scientific Research Applications
Methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to inhibit the function of BMI1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. In preclinical studies, methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
properties
IUPAC Name |
methyl N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-21-16(20)17-14-13(11-7-3-4-8-12(11)22-14)15(19)18-9-5-2-6-10-18/h2-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIKXVWDRCVPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[4-(N-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4777954.png)
![N-benzyl-2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4777959.png)
![ethyl 6-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4777961.png)
![4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4777969.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777977.png)
![2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4777983.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4777997.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4778010.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B4778012.png)

![7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4778029.png)
![6-(3-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4778039.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4778053.png)